molecular formula C8H5NO6 B020862 4-Nitrophthalic acid CAS No. 610-27-5

4-Nitrophthalic acid

Cat. No. B020862
Key on ui cas rn: 610-27-5
M. Wt: 211.13 g/mol
InChI Key: SLBQXWXKPNIVSQ-UHFFFAOYSA-N
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Patent
US06706725B1

Procedure details

1 g (4.73 mmol) of 4-nitrophthalic acid is dissolved in 10 mL of anhydrous ethanol. The solution is stirred at room temperature and degassed under argon. 50 mg of palladium/charcoal (5%) are added in a single portion and hydrogen is bubbled into the solution. After 3 hours, the solution is filtered through Celite and then evaporated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9])([O-])=O>C(O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed under argon
ADDITION
Type
ADDITION
Details
50 mg of palladium/charcoal (5%) are added in a single portion and hydrogen
CUSTOM
Type
CUSTOM
Details
is bubbled into the solution
FILTRATION
Type
FILTRATION
Details
the solution is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C=C(C(C(=O)O)=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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